

# Spectroscopic Analysis of Evofolin C: A Technical Overview

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Compound of Interest		
Compound Name:	Evofolin C	
Cat. No.:	B599642	Get Quote

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#### Introduction

**Evofolin C**, a phenylpropenoid derivative, has garnered interest for its notable biological activities, including potent anti-inflammatory effects. The structural elucidation and confirmation of this compound rely heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document provides a comprehensive technical guide to the spectroscopic analysis of **Evofolin C**, detailing the expected data and the methodologies for their acquisition.

While the primary literature, specifically the foundational paper by Wu et al. in the Journal of the Chinese Chemical Society (1995, 42, 107-109), establishes the structure of **Evofolin C**, the detailed spectroscopic data is not readily accessible in publicly available databases. This guide, therefore, presents a template of the expected spectroscopic data based on the known structure of **Evofolin C** and outlines the standard experimental protocols for such analyses.

## **Spectroscopic Data Summary**

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of **Evofolin C**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Evofolin C** (Predicted)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not publicly available			

Table 2: 13C NMR Spectroscopic Data for **Evofolin C** (Predicted)

Position	Chemical Shift (δ, ppm)
Data not publicly available	Data not publicly available

Table 3: Mass Spectrometry Data for Evofolin C

Ionization Mode	Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Assignment
Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available

### **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility of spectroscopic analyses. The following are standard protocols for obtaining NMR and Mass Spectrometry data for a compound like **Evofolin C**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

• Sample Preparation: A precisely weighed sample of purified **Evofolin C** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or MeOD; 0.5-0.7 mL) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired resolution of proton signals.



- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
  - The spectrometer is tuned and shimmed for the specific sample.
  - A standard one-pulse sequence is used to acquire the <sup>1</sup>H NMR spectrum.
  - Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
  - Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- <sup>13</sup>C NMR Acquisition:
  - A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom.
  - A larger spectral width (e.g., 0-220 ppm) is required compared to <sup>1</sup>H NMR.
  - A greater number of scans is typically necessary due to the lower natural abundance of the <sup>13</sup>C isotope.
  - DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.
- 2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.

#### **Mass Spectrometry (MS)**

 Sample Preparation: A dilute solution of Evofolin C is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

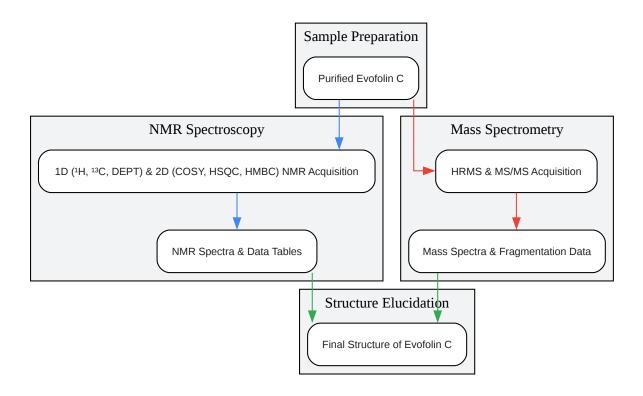


- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source is used.
- Ionization: Electrospray ionization (ESI) is a common technique for molecules like Evofolin
  C, as it is a soft ionization method that typically keeps the molecule intact, allowing for the
  determination of the molecular weight. Both positive and negative ion modes are often tested
  to determine which provides a better signal.
- Mass Analysis:
  - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
  - High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion and its fragments.
- Tandem Mass Spectrometry (MS/MS): To gain further structural information, the molecular ion can be selected and fragmented within the mass spectrometer. The resulting fragmentation pattern provides valuable insights into the connectivity of the molecule.

#### **Workflow and Pathway Diagrams**

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **Evofolin C**.

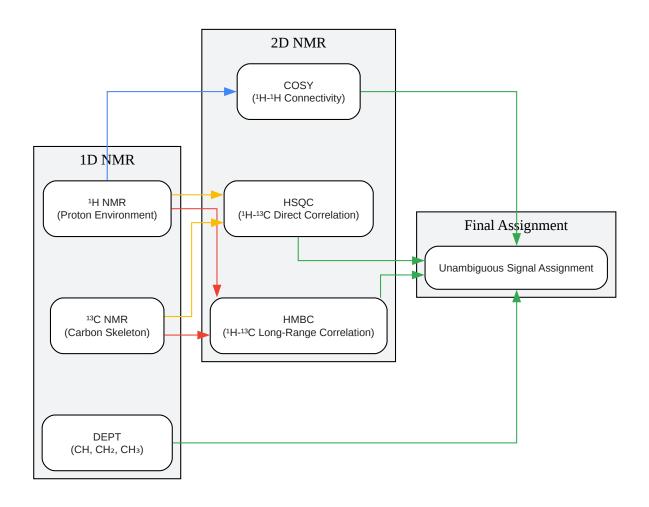




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Caption: Workflow for the spectroscopic analysis and structure elucidation of **Evofolin C**.





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Caption: Integration of NMR data for the structural assignment of Evofolin C.

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